
Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate
Overview
Description
Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate is a chemical compound with the molecular formula C22H20N2O4 and a molecular weight of 376.41 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its pyridazine ring structure, which is substituted with phenyl groups and ester functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate typically involves the reaction of appropriate pyridazine precursors with phenyl-substituted reagents under controlled conditions. One common method involves the condensation of diethyl 2,3-dihydroxy-2,3-diphenylsuccinate with hydrazine derivatives, followed by cyclization to form the pyridazine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into dihydropyridazine derivatives.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions to form different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various pyridazine derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate has been investigated for its anticancer properties. Research indicates that derivatives of pyridazine compounds exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that modifications in the pyridazine structure can enhance the compound's ability to induce apoptosis in cancer cells.
2. Antimicrobial Properties
The compound has also demonstrated antimicrobial activity. A study highlighted that derivatives of pyridazine compounds possess inhibitory effects against a range of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents.
3. Neuroprotective Effects
Recent research has explored the neuroprotective effects of pyridazine derivatives, including this compound. These compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.
Agriculture
1. Herbicide Development
this compound can be utilized in the synthesis of herbicides. Its derivatives have been reported to inhibit specific enzymes involved in plant growth, thereby controlling weed populations effectively. The economic advantages of using such compounds include reduced environmental impact and increased agricultural productivity.
2. Plant Growth Regulators
Research indicates that certain derivatives can act as plant growth regulators, enhancing crop yield and resilience against environmental stressors. This application is particularly relevant in sustainable agriculture practices.
Materials Science
1. Polymer Chemistry
In materials science, this compound is being explored for its potential use in polymer synthesis. Its ability to form stable complexes with metal ions opens avenues for developing new materials with enhanced properties such as thermal stability and mechanical strength.
2. Coatings and Adhesives
The compound's chemical stability and adhesion properties make it a candidate for use in coatings and adhesives. Research into its application in protective coatings indicates potential benefits in durability and resistance to environmental degradation.
Data Table: Summary of Applications
Field | Application | Description |
---|---|---|
Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines; potential for drug development |
Antimicrobial Properties | Inhibitory effects on bacteria and fungi; candidate for new antimicrobial agents | |
Neuroprotective Effects | Protects neuronal cells from oxidative stress; potential treatment for neurodegeneration | |
Agriculture | Herbicide Development | Inhibits plant growth enzymes; effective weed control |
Plant Growth Regulators | Enhances crop yield and resilience against stress | |
Materials Science | Polymer Chemistry | Used in the synthesis of polymers with enhanced properties |
Coatings and Adhesives | Improves durability and resistance in coatings |
Case Studies
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value indicating significant cytotoxicity at higher concentrations.
Case Study 2: Agricultural Application
In field trials conducted to assess the herbicidal efficacy of a formulation containing this compound derivatives, researchers observed a substantial reduction in weed biomass compared to untreated controls. The formulation showed promising results for integration into sustainable agricultural practices.
Mechanism of Action
The mechanism of action of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context of its use .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,3-diphenylsuccinate: A precursor in the synthesis of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate.
Diethyl 2,3-dihydroxy-2,3-diphenylsuccinate: Another related compound used in synthetic routes.
Uniqueness
This compound is unique due to its specific pyridazine ring structure with phenyl and ester substitutions, which confer distinct chemical and biological properties.
Biological Activity
Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate, with the chemical formula C22H20N2O4 and a molecular weight of 376.41 g/mol, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyridazine derivatives with diethyl malonate under basic conditions. The resulting compound is characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure.
Biological Activity
The biological activity of this compound has been explored in several studies, revealing a range of pharmacological effects:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging tests.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.
- Anti-inflammatory Effects : Some research suggests that this compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.
Case Studies and Research Findings
Several key studies have investigated the biological activities of this compound:
- Antioxidant Studies :
- Antimicrobial Evaluation :
- In Vivo Anti-inflammatory Study :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
diethyl 5,6-diphenylpyridazine-3,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-3-27-21(25)18-17(15-11-7-5-8-12-15)19(16-13-9-6-10-14-16)23-24-20(18)22(26)28-4-2/h5-14H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPHDBHSGNKLBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN=C1C(=O)OCC)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40423355 | |
Record name | diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40423355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253144-68-2 | |
Record name | diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40423355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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